molecular formula C14H15BrN2O3S B223303 4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No. B223303
M. Wt: 371.25 g/mol
InChI Key: HBAHMRLURRGJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BPS, is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to investigate the role of sulfonamides in various biochemical and physiological processes. In

Mechanism of Action

4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate, which can cause acidosis. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of prostaglandin synthase. In addition, this compound has been shown to have neuroprotective effects, as it inhibits the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, which allows researchers to investigate the role of this enzyme in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in rats at high doses.

Future Directions

There are many potential future directions for research on 4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved specificity and efficacy. Another area of interest is the investigation of the role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the potential use of this compound as a diagnostic tool for cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of 4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-pyridinemethanol in the presence of sodium borohydride. The nitro group is reduced to an amino group, and the resulting compound is then reacted with ethyl bromoacetate to form the ethyl ester. The final product, this compound, is obtained by hydrolyzing the ester with sodium hydroxide.

Scientific Research Applications

4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is commonly used in scientific research to investigate the role of sulfonamides in various biochemical and physiological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used as a tool to investigate the role of sulfonamides in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

4-bromo-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-2-20-14-9-12(3-4-13(14)15)21(18,19)17-10-11-5-7-16-8-6-11/h3-9,17H,2,10H2,1H3

InChI Key

HBAHMRLURRGJSJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)Br

Origin of Product

United States

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